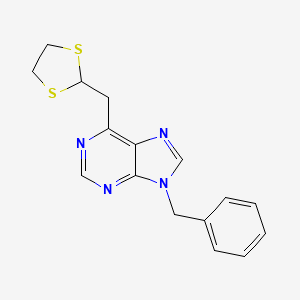![molecular formula C15H21N5O4Si B12934568 2-[(Trimethylsilyl)ethynyl]adenosine CAS No. 90596-72-8](/img/structure/B12934568.png)
2-[(Trimethylsilyl)ethynyl]adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3R,4S,5R)-2-(6-Amino-2-((trimethylsilyl)ethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various scientific fields. It features a purine base, a tetrahydrofuran ring, and a trimethylsilyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often involving the use of a Lewis acid catalyst.
Final Coupling: The final step involves coupling the purine base with the tetrahydrofuran ring, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine base or the hydroxymethyl group, leading to the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced purine derivatives or alcohols.
Substitution: Functionalized derivatives with new substituents replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Nucleoside Analogues: The compound can be used as a building block for the synthesis of nucleoside analogues, which are important in medicinal chemistry.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with purine bases.
Medicine
Antiviral Research: Due to its structural similarity to nucleosides, the compound may have potential as an antiviral agent.
Industry
Pharmaceutical Manufacturing: The compound can be used in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound is likely related to its ability to mimic natural nucleosides. It can interact with enzymes and receptors that recognize purine bases, potentially inhibiting their activity. The trimethylsilyl group may enhance its stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’-Deoxyadenosine: A nucleoside analogue with a similar structure but lacking the trimethylsilyl group.
6-Mercaptopurine: A purine analogue used in chemotherapy.
Uniqueness
The presence of the trimethylsilyl group and the specific stereochemistry of the tetrahydrofuran ring make this compound unique. These features may enhance its stability, bioavailability, and specificity in biological systems.
Eigenschaften
CAS-Nummer |
90596-72-8 |
|---|---|
Molekularformel |
C15H21N5O4Si |
Molekulargewicht |
363.44 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-amino-2-(2-trimethylsilylethynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O4Si/c1-25(2,3)5-4-9-18-13(16)10-14(19-9)20(7-17-10)15-12(23)11(22)8(6-21)24-15/h7-8,11-12,15,21-23H,6H2,1-3H3,(H2,16,18,19)/t8-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
ISLAAMYRBLPSNB-PMXXHBEXSA-N |
Isomerische SMILES |
C[Si](C)(C)C#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


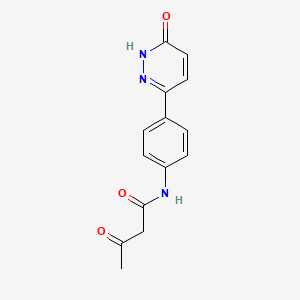
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
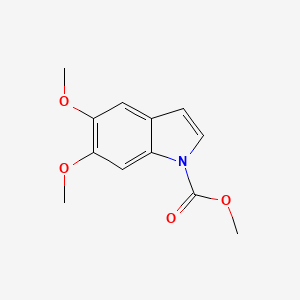
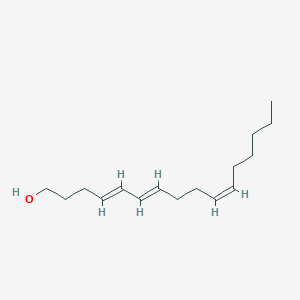

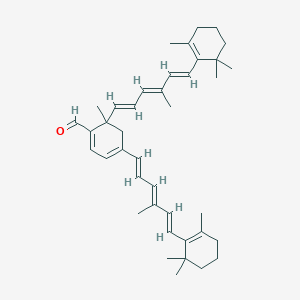
![6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12934518.png)
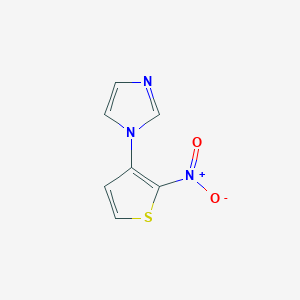
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
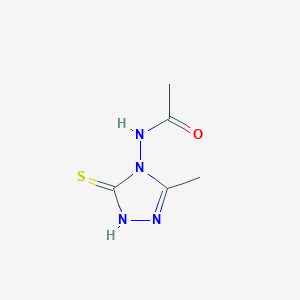
![2,2'-{[(1H-Benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12934552.png)
